molecular formula C11H15N3O7 B607955 Histidine oxoglurate CAS No. 1185729-41-2

Histidine oxoglurate

Cat. No. B607955
M. Wt: 301.25
InChI Key: NEZITABMBWLXRB-JEDNCBNOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Histidine oxoglurate is a bioactive chemical.

Scientific Research Applications

Metabolism and Physiological Importance

  • Histidine (HIS) plays crucial roles in proton buffering, metal ion chelation, and scavenging of reactive oxygen and nitrogen species. Its unique chemical properties and physiological functions provide a theoretical basis for its supplementation in various conditions, including cardiac surgery, neurological disorders, and metabolic diseases (Holeček, 2020).

Histidine Metabolism

  • Histidine is essential for protein synthesis, playing important roles in enzyme active sites. Its metabolism involves conversion to trans-urocanate and full catabolism in the liver, requiring folic acid for certain steps. It serves as a precursor for compounds like carnosine in muscle and brain tissues (Brosnan & Brosnan, 2020).

Influence on Ammonia and Amino Acid Metabolism

  • HIS administration may affect ammonia levels and alter several amino acids' concentrations. This indicates that HIS supplementation might be inappropriate for patients with liver injury. It shows inconsistent effects on muscle carnosine levels (Holeček, 2020).

Benefits and Adverse Effects of Supplementation

  • HIS supplementation can impact body mass index, glucose homeostasis, inflammation, and oxidative stress. High intakes of HIS (>24 g/day) can have adverse effects like decreased serum zinc and cognitive impairment (Thalacker-Mercer & Gheller, 2020).

Biochemical and Clinical Diagnostics

  • HIS is used in biochemical assays, like a colorimetric method for L-Histidine detection, important in clinical diagnosis (Zhang et al., 2021).

Cytoprotective Effects

  • HIS shows cytoprotective effects against oxidative stress in human lens epithelial cells, suggesting its potential in preventing cataract formation (Bai et al., 2018).

Industrial Applications

  • Engineered Escherichia coli has been used to overproduce histidine from glucose, highlighting its industrial applications in producing functional amino acids (Wu et al., 2020).

Systematic Review on Physiology and Metabolism

  • A systematic review emphasizes the diverse metabolic roles and requirements of histidine across different species, from humans to animals (Moro et al., 2020).

properties

CAS RN

1185729-41-2

Product Name

Histidine oxoglurate

Molecular Formula

C11H15N3O7

Molecular Weight

301.25

IUPAC Name

L-histidine compound with 2-oxopentanedioic acid (1:1)

InChI

InChI=1S/C6H9N3O2.C5H6O5/c7-5(6(10)11)1-4-2-8-3-9-4;6-3(5(9)10)1-2-4(7)8/h2-3,5H,1,7H2,(H,8,9)(H,10,11);1-2H2,(H,7,8)(H,9,10)/t5-;/m0./s1

InChI Key

NEZITABMBWLXRB-JEDNCBNOSA-N

SMILES

N[C@@H](CC1=CNC=N1)C(O)=O.O=C(O)C(CCC(O)=O)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Histidine oxoglurate;  Histidine oxoglurate;  Histidine alpha-ketoglutarate; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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